Home > Products > Screening Compounds P87721 > N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine - 453584-29-7

N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Catalog Number: EVT-2965589
CAS Number: 453584-29-7
Molecular Formula: C19H21N3OS
Molecular Weight: 339.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidine derivatives. This compound is notable for its potential biological activities, particularly in medicinal chemistry. It is characterized by a unique bicyclic structure that integrates a thieno and pyrimidine moiety, which contributes to its pharmacological properties.

Source and Classification

This compound can be classified under heterocyclic compounds due to the presence of nitrogen and sulfur atoms in its structure. It is often synthesized in research laboratories focusing on drug discovery and development, particularly for targeting specific biological pathways involved in diseases such as cancer and neurodegenerative disorders. The thieno[2,3-d]pyrimidine framework has been widely studied for its ability to interact with various biological targets, including enzymes and receptors.

Synthesis Analysis

The synthesis of N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine typically involves several steps:

  1. Starting Materials: The synthesis begins with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene derivatives as the core structure.
  2. Reagents and Conditions: The reaction often employs aldehydes and various catalysts such as concentrated hydrochloric acid or dimethylformamide under reflux conditions to facilitate the formation of azomethine intermediates.
  3. Cyclization: A key step involves cyclization reactions that lead to the formation of the thieno[2,3-d]pyrimidine structure. This can be achieved through methods such as Gewald reaction or other heterocyclization techniques involving heating with appropriate solvents like glacial acetic acid or ethanol.
  4. Purification: The final product is purified through recrystallization techniques from suitable solvents like dimethylformamide or ethanol.

These methods have been optimized over time to improve yield and reduce the use of toxic solvents .

Molecular Structure Analysis

The molecular structure of N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine can be depicted as follows:

  • Molecular Formula: C₁₅H₁₈N₄OS
  • Molecular Weight: Approximately 302.39 g/mol
  • Structural Features:
    • A thieno ring fused with a pyrimidine ring.
    • An ethoxy group attached to a phenyl ring.
    • A tetrahydro structure indicating saturation in part of the molecule.

The presence of multiple functional groups allows for diverse interactions with biological targets .

Chemical Reactions Analysis

N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions with electrophiles.
  2. Oxidation Reactions: The tetrahydro structure may be oxidized to form more reactive species that can further participate in chemical transformations.
  3. Condensation Reactions: The compound can participate in condensation reactions due to the presence of amine functionalities.

These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

The mechanism of action for N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine primarily involves:

  1. Target Interaction: The compound may target specific enzymes or receptors within cellular pathways.
  2. Inhibition Mechanism: It is hypothesized that it could inhibit key enzymes involved in metabolic processes or signaling pathways relevant to disease progression.
  3. Biochemical Pathways: Molecular docking studies suggest that this compound may interact with binding sites similar to those occupied by known inhibitors in therapeutic contexts.

Further studies are necessary to elucidate the precise mechanisms at play .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range indicative of similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethylformamide and ethanol; limited solubility in water.
  • Stability: The compound's stability can be influenced by environmental factors such as pH and temperature.

Characterization techniques such as nuclear magnetic resonance and infrared spectroscopy are employed to confirm the structure and assess purity .

Applications

N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine has potential applications in:

  1. Pharmaceutical Development: As a lead compound for designing new drugs targeting specific diseases like cancer or neurodegenerative disorders.
  2. Biological Research: Used in studies exploring enzyme inhibition or receptor binding mechanisms.
  3. Medicinal Chemistry: Serves as a scaffold for synthesizing novel derivatives with enhanced biological activity.

The ongoing research into this compound emphasizes its significance in drug discovery and development processes .

Introduction to the Tetrahydrobenzothienopyrimidine Scaffold

Structural and Pharmacophoric Significance of Benzothieno[2,3-d]pyrimidine Derivatives

The tetrahydrobenzothienopyrimidine scaffold represents a privileged structural motif in medicinal chemistry, characterized by a fused tricyclic system comprising a pyrimidine ring annulated with a tetrahydrobenzothiophene moiety. This configuration confers remarkable electronic properties and planar geometry that facilitate diverse interactions with biological targets. Crucially, the scaffold serves as a bioisostere of quinazoline nuclei found in clinically established anticancer agents (e.g., erlotinib, gefitinib), effectively replacing the benzene ring with a bioequivalent sulfur-containing heterocycle while maintaining comparable spatial and electronic profiles [2]. This strategic substitution enhances target affinity and modulates pharmacokinetic properties, including improved membrane permeability and metabolic stability.

The pharmacophoric versatility of this scaffold is evidenced by its capacity to engage in hydrogen bonding via N1 and C4-NH groups, π-π stacking through its aromatic system, and hydrophobic interactions via the tetrahydrobenzo ring. These interactions enable potent inhibition of tyrosine kinases (e.g., EGFR, FGFR1) and other oncogenic targets [2] [6]. Notably, molecular modifications at C2, C4, and N3 positions allow fine-tuning of bioactivity, enabling selective targeting across cancer cell lines. For example, 2-methyl derivatives enhance steric complementarity in kinase ATP-binding pockets, while C4-amine modifications dictate potency against specific carcinomas [2].

Table 1: Key Pharmacophoric Features of Benzothieno[2,3-d]pyrimidine Derivatives

Structural ElementRole in BioactivityTarget Implications
Pyrimidine C4-NH₂Hydrogen bond donation/acceptanceKinase ATP-binding site anchoring
Thiophene sulfurHydrophobic interactions; potential H-bond acceptanceEnhanced membrane penetration
Tetrahydrobenzo ring3D conformational flexibility; hydrophobic pocket fittingSelectivity modulation for tumor cell enzymes
C2 substituents (e.g., methyl)Steric complementarity with hydrophobic kinase pocketsImproved IC₅₀ values in cytotoxic assays
N3 aryl modificationsπ-Stacking with gatekeeper residues; solubility modulationCell line-specific potency (A549, HepG2, CT26)

Beyond oncology, the core exhibits broad pharmacological promiscuity, demonstrating significant antifungal activity (e.g., 2-sulfanyl derivatives against Candida albicans with MIC = 4 μg/mL) [4], anti-inflammatory effects [5], and antiviral potential [6]. This multifunctionality arises from the scaffold’s ability to mimic purine nucleotides and its adaptability to diverse binding sites.

Role of Substituted Amine Moieties in Bioactivity: Focus on N-(4-ethoxyphenyl) Modifications

The bioactivity of tetrahydrobenzothienopyrimidines is profoundly influenced by C4-amine substitutions, with N-aryl groups serving as critical determinants of target specificity and potency. The N-(4-ethoxyphenyl) moiety exemplifies a strategically optimized substituent that balances electronic, steric, and pharmacokinetic properties. The ethoxy group (-OCH₂CH₃) extends from the para position of the phenyl ring, providing moderate electron-donating effects that enhance π-electron density of the aniline system. This electronic profile facilitates favorable interactions with hydrophobic kinase subdomains while enabling weak hydrogen bonding via the ethereal oxygen [2] [6].

In cytotoxic evaluations, N-(4-ethoxyphenyl) derivatives demonstrate selective potency against hepatocellular (HepG2) and colon adenocarcinoma (CT26) cell lines. This selectivity stems from the moiety’s optimal lipophilicity (logP ≈ 3.5), which promotes cellular uptake without compromising solubility. Notably, derivatives bearing this group exhibit IC₅₀ values in the micromolar range (15–20 μM), outperforming unsubstituted aniline analogs and rivaling standard therapies like erlotinib [2]. The ethoxy group’s steric tolerance is evidenced by its accommodation in sterically crowded active sites, such as FGFR1, where it contributes to entropy-driven binding through hydrophobic contacts.

Table 2: Cytotoxic Activity of Select N-Aryl Tetrahydrobenzothieno[2,3-d]pyrimidin-4-amines

Substituent on N-PhenylIC₅₀ (μM) ± SDCell LineReference Standard (IC₅₀)
4-Ethoxy15.01 ± 0.31HepG2Erlotinib (16.06 ± 0.09)
4-Chloro8.51 ± 0.52HepG2Erlotinib
4-Methyl11.38 ± 0.44CT26Erlotinib
Unsubstituted phenyl>20A549Erlotinib
3-Trifluoromethyl16.06 ± 0.09A549Erlotinib

Structure-activity relationship (SAR) studies reveal that para-substitutions on the aniline ring are generally optimal, with ortho-substitutions causing steric clashes that diminish activity. The ethoxy group’s elongation compared to methoxy (-OCH₃) enhances hydrophobic burial in deeper enzyme pockets, explaining its superior performance over smaller alkoxy variants in HepG2 inhibition [2]. Additionally, the flexibility of the ethyl chain may accommodate conformational changes during binding, a property leveraged in kinase inhibitors undergoing clinical trials.

Historical Context: Evolution of Tetrahydrobenzothienopyrimidine-Based Drug Discovery

The development of tetrahydrobenzothienopyrimidine therapeutics has progressed through three distinct phases, driven by synthetic innovations and target diversification:

  • Early-stage exploration (1990s–2000s): Initial routes relied on multistep conventional heating protocols, such as the Gewald reaction for thiophene synthesis, followed by pyrimidine annulation under harsh conditions. Yields were variable (40–70%), and reaction times extended over 48 hours, limiting structural diversification [2]. Early biological screening focused primarily on antimicrobial activity, with limited target mechanistic studies.
  • Methodological renaissance (2010–2015): Adoption of microwave-assisted synthesis revolutionized the field, enabling rapid construction of the scaffold. Key advancements included:
  • Microwave-enhanced Gewald reactions catalyzed by K₂CO₃, reducing cyclohexanone–malononitrile condensation from hours to 15 minutes with 95% yield [2]
  • Dimroth rearrangement under acid catalysis for C4-amination, completed in 5–10 minutes versus 12–24 hours conventionally [2]
  • Solid-supported catalysts minimizing purification needsThese innovations accelerated library generation, enabling systematic SAR studies that identified the scaffold’s kinase inhibitory potential.
  • Targeted oncology era (2015–present): Inspired by quinazoline drugs, research pivoted toward kinase inhibition. Seminal work demonstrated IC₅₀ values <1 μM against FGFR1 for N-phenyl derivatives [2], spurring investigations into tetrahydrobenzo-fused analogs for improved solubility. The N-(4-ethoxyphenyl)-2-methyl variant emerged from this phase, designed to optimize tumor cell permeability while maintaining ATP-competitive kinase binding.

Table 3: Evolution of Synthetic Strategies for Tetrahydrobenzothienopyrimidines

PeriodSynthetic ApproachCatalyst/ReagentsYield (%)TimeKey Limitation
1990–2010Conventional Gewald + cyclizationDiethylamine/ethanol40–6524–48 hoursLow yields; poor functional group tolerance
2010–2015Stepwise microwave cyclizationK₂CO₃ (Gewald); DMF-DMA (amination)85–9815–30 minutesHigh equipment dependency
2015–2023One-pot tandem microwave synthesisHeterogeneous acid-base catalysts90–95<10 minutesScalability challenges

Current trends integrate computational modeling and fragment-based design to refine substituent effects, with the N-(4-ethoxyphenyl) group representing a product of this rational evolution. The scaffold’s journey from antimicrobial candidate to targeted anticancer agent underscores its enduring chemical and biological relevance [2] [6].

Properties

CAS Number

453584-29-7

Product Name

N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

IUPAC Name

N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C19H21N3OS

Molecular Weight

339.46

InChI

InChI=1S/C19H21N3OS/c1-3-23-14-10-8-13(9-11-14)22-18-17-15-6-4-5-7-16(15)24-19(17)21-12(2)20-18/h8-11H,3-7H2,1-2H3,(H,20,21,22)

InChI Key

MTMBWWMNQCVTKH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC(=N2)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.